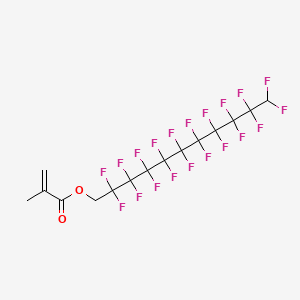

1H,1H,11H-Perfluoroundecyl methacrylate

Descripción

Contextualization of Fluorinated Methacrylates in Modern Materials Research

Fluorinated polymers, often referred to as fluoropolymers, have established a significant presence in materials science since the discovery of Polytetrafluoroethylene (PTFE) in 1938. nih.gov The unique characteristics of these polymers stem from the properties of the fluorine atom, including its high electronegativity and small atomic radius. mdpi.com These factors contribute to the formation of very strong and stable carbon-fluorine (C-F) bonds. mdpi.commdpi.com

Polymers derived from fluorinated methacrylates exhibit a range of desirable properties that are often superior to their non-fluorinated counterparts. nih.govmdpi.com These properties include:

High Thermal and Chemical Stability: The strength of the C-F bond imparts exceptional resistance to heat, chemicals, and weathering. nih.govmdpi.com

Low Surface Energy: Fluorinated chains lead to surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic). nih.govmdpi.com

Low Coefficient of Friction: These materials are inherently slippery, making them ideal for applications requiring low friction. nih.gov

Low Refractive Index and Dielectric Constant: These optical and electrical properties are valuable in advanced electronics and optical devices. mdpi.com

This combination of attributes makes fluorinated methacrylates essential for developing advanced materials for a wide array of applications, including foul-resistant coatings, materials for lithography, biomedical devices, and alternative energy systems. nih.govacs.org The research field has seen significant growth, moving beyond simple homopolymers to the synthesis of complex copolymers to fine-tune material properties for specific, demanding applications. acs.org

Significance of 1H,1H,11H-Perfluoroundecyl methacrylate (B99206) as a Monomer in Tailored Polymer Systems

1H,1H,11H-Perfluoroundecyl methacrylate is a monomer distinguished by its long perfluorinated side chain attached to a methacrylate polymerizable group. Its structure is specifically designed to impart a high degree of fluorination to the resulting polymer. The significance of this monomer lies in its ability to be polymerized or copolymerized to create materials with precisely controlled characteristics.

The introduction of the long perfluoroundecyl group is particularly effective in lowering the surface energy of a polymer film. When this monomer is incorporated into a polymer chain, these fluorinated side chains tend to migrate to the polymer-air interface, creating a densely packed, low-energy surface. mdpi.com This is a key strategy for producing superhydrophobic and oleophobic coatings.

Furthermore, this compound can be copolymerized with various non-fluorinated monomers. This approach is crucial for creating tailored polymer systems where a balance of properties is required. For instance, copolymerization with standard acrylic or methacrylic monomers can improve adhesion, solubility, or mechanical flexibility while still retaining the desirable surface properties conferred by the fluorinated component. researchgate.net The ability to control the ratio of fluorinated to non-fluorinated units allows for the fine-tuning of the final material's performance for specialized applications. mdpi.com

| Property | Description |

| CAS Number | 41123-44-8 matrixscientific.comscbt.com |

| Molecular Formula | C15H8F20O2 matrixscientific.com |

| Molecular Weight | 600.20 g/mol matrixscientific.com |

| Structure | Contains a methacrylate functional group for polymerization and a long C10 perfluorinated chain (with a terminal hydrogen) for imparting low surface energy. |

Evolution of Research Themes and Unaddressed Questions Regarding this compound

Research involving long-chain fluorinated methacrylates like this compound has evolved significantly. Early work often focused on synthesis via conventional free-radical polymerization to create random copolymers. core.ac.uk While effective, this method offers limited control over the polymer's molecular structure.

A major modern research theme is the application of reversible-deactivation radical polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. core.ac.ukfluorine1.ru These methods allow for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. core.ac.ukfluorine1.ru This level of control is essential for creating "smart materials" that can, for example, self-assemble into nanostructures or respond to external stimuli. nih.gov

Despite progress, several research questions remain unaddressed:

Precise Self-Assembly Behavior: While block copolymers containing fluorinated segments are known to self-assemble, the precise morphological control and long-term stability of structures formed using this compound are not fully understood.

Performance in Complex Environments: The long-term durability and performance of polymers derived from this monomer in harsh, real-world conditions (e.g., combined UV exposure, chemical attack, and mechanical abrasion) require more systematic investigation.

Biocompatibility and Bio-interfaces: For potential biomedical applications, a deeper understanding of the interaction between surfaces coated with these polymers and biological systems (cells, proteins) is needed.

Lifecycle and Sustainability: Although fluoropolymers are generally considered stable and of low concern, questions regarding their end-of-life and potential for recycling or degradation remain pertinent topics. mdpi.comnih.gov

Research Objectives and Scope for Comprehensive Studies on this compound

Future comprehensive studies on this compound should aim to address the existing knowledge gaps and expand its application potential. Key research objectives and the scope of such studies would include:

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11-icosafluoroundecyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F20O2/c1-4(2)5(36)37-6(17)8(20,21)10(24,25)12(28,29)14(32,33)15(34,35)13(30,31)11(26,27)9(22,23)7(18,19)3-16/h6H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUYSMPJTYKVBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC(C(C(C(C(C(C(C(C(C(CF)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00880420 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41123-44-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041123448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00880420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Purification Strategies for 1h,1h,11h Perfluoroundecyl Methacrylate

Esterification Routes for Monomer Synthesis

Esterification represents the core chemical transformation for synthesizing 1H,1H,11H-Perfluoroundecyl methacrylate (B99206). This process can be achieved through several pathways, most notably direct esterification and transesterification, each with distinct protocols and optimization parameters.

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orglibretexts.orgbyjus.com For the synthesis of 1H,1H,11H-Perfluoroundecyl methacrylate, this translates to the reaction between methacrylic acid and 1H,1H,11H-perfluoroundecan-1-ol.

The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. chemistrysteps.com Common strategies to achieve this include using an excess of one reactant (typically the less expensive one) or removing the water formed during the reaction. organic-chemistry.orgchemistrysteps.com The removal of water can be accomplished by methods such as azeotropic distillation using a suitable solvent (e.g., toluene (B28343) or hexane) or by using dehydrating agents like molecular sieves. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen of methacrylic acid by a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.comyoutube.com The weakly nucleophilic 1H,1H,11H-perfluoroundecan-1-ol then attacks the activated carbonyl group, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product and regenerate the acid catalyst. organic-chemistry.orgyoutube.com Another approach involves using methacryloyl chloride instead of methacrylic acid, which reacts with the alcohol to form the ester and hydrochloric acid; this method is generally faster and not reversible but requires handling of the more reactive and corrosive acid chloride. researchgate.net

Optimization of Direct Esterification: Key parameters that are optimized to maximize yield and reaction rate include:

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are effective. Lewis acids can also be employed. organic-chemistry.org The catalyst concentration is a critical variable to control.

Temperature: The reaction is typically performed at elevated temperatures (reflux) to increase the reaction rate. chemistrysteps.com

Reactant Ratio: Using an excess of either the alcohol or the carboxylic acid can drive the reaction to completion. byjus.com

Water Removal: Efficient and continuous removal of water is crucial for high conversion.

Table 1: Comparison of Direct Esterification Strategies

| Parameter | Fischer Esterification | Acyl Chloride Method |

| Reactants | Methacrylic acid, 1H,1H,11H-perfluoroundecan-1-ol | Methacryloyl chloride, 1H,1H,11H-perfluoroundecan-1-ol |

| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Often not required, but a base (e.g., pyridine) may be used to scavenge HCl |

| Byproduct | Water | Hydrochloric acid (HCl) |

| Reversibility | Reversible | Essentially irreversible |

| Conditions | Typically requires heat and water removal | Can often be run at lower temperatures |

| Advantages | Uses less harsh starting materials | High yield, faster reaction |

| Disadvantages | Equilibrium-limited, requires water removal | Methacryloyl chloride is corrosive and moisture-sensitive |

Transesterification is an alternative route where an existing ester, such as methyl methacrylate, reacts with an alcohol (1H,1H,11H-perfluoroundecan-1-ol) to form a new ester (the desired product) and a new, more volatile alcohol (methanol). nih.gov This process is also an equilibrium reaction and requires a catalyst.

Catalysts for this reaction can be acidic or basic. For methacrylate synthesis, catalysts like lithium compounds (lithium hydroxide, lithium carbonate) or sterically hindered sodium or magnesium aryloxides have proven effective. acs.orggoogle.com The key to driving this reaction forward is the removal of the low-boiling byproduct, methanol. This is often achieved by distillation, sometimes with the aid of an azeotrope-forming compound that has a boiling point below 60°C. google.com

The reaction temperature is typically maintained between 60°C and 140°C. researchgate.net The molar ratio of the alcohol to the starting alkyl (meth)acrylate can be varied, with ratios from 1:2 to 1:6.5 being reported. researchgate.net One advantage of this method is that it can sometimes be more chemoselective, avoiding side reactions like Michael addition that can occur with acrylate (B77674) systems. acs.org

Precursor Compounds and Their Role in Monomer Synthesis

The synthesis of this compound relies on two key precursor compounds:

A Methacrylic Source: This precursor provides the polymerizable methacrylate functional group. The most common sources are:

Methacrylic Acid: Used in direct Fischer esterification. It provides the core C=C double bond and the carbonyl group necessary for polymerization and ester linkage.

Methacryloyl Chloride: A more reactive derivative of methacrylic acid used for esterification under milder conditions. researchgate.net

Methyl Methacrylate: Used as the starting ester in transesterification reactions. acs.org

A Fluorinated Alcohol: This precursor provides the long fluorinated side chain. For this specific monomer, the required precursor is:

1H,1H,11H-Perfluoroundecan-1-ol: This fluorotelomer alcohol (FTOH) has the structure F(CF₂)₁₀CH₂CH₂OH. The long perfluoroalkyl chain (—(CF₂)₉CF₃) is responsible for the unique properties of the final polymer, such as high thermal stability, chemical resistance, and extremely low surface energy. researchgate.net These alcohols are typically synthesized through multi-step industrial processes. wikipedia.org

The combination of the polymerizable methacrylate head and the hydrophobic and oleophobic perfluorinated tail in a single molecule allows for the creation of polymers with tailored surface properties.

Advanced Purification Techniques for High-Purity this compound

Achieving high purity is paramount for monomers used in polymerization, as impurities can inhibit the reaction or adversely affect the final polymer's properties. christycatalytics.com Given the high boiling point of this compound (110°C at 0.05 mm Hg), specialized purification techniques are necessary. chemicalbook.com

Vacuum Distillation: This is the primary method for purifying high-boiling point liquids that may decompose at their atmospheric boiling point. rochester.eduatlas.org By reducing the pressure, the boiling point is significantly lowered, allowing for the separation of the monomer from less volatile impurities (like polymers or catalysts) and more volatile components (like unreacted starting materials or solvents). rochester.edumdpi.com

Washing/Neutralization: Before distillation, the crude product mixture is often washed to remove catalysts and water-soluble byproducts. If an acid catalyst was used, the mixture is washed with a basic solution (e.g., sodium bicarbonate solution) and then with water until neutral. google.com

Adsorption: To remove trace impurities, such as polymerization inhibitors added for storage or residual catalyst poisons, the monomer can be passed through a column containing specialty adsorbents like activated alumina (B75360) or molecular sieves. christycatalytics.com

Crystallization: Since this compound has a melting point of 36-38°C, fractional crystallization from a suitable solvent could be employed as a purification method, particularly for removing isomeric or structurally similar impurities. chemicalbook.com

Green Chemistry Principles in this compound Production

Applying green chemistry principles to the synthesis of fluorinated monomers aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. sruc.ac.uk

Alternative Solvents: Traditional synthesis often uses volatile organic compounds (VOCs). Green alternatives include:

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and easily removed, making it an attractive medium for polymerization and potentially for synthesis. mdpi.com

Bio-based Solvents: Solvents like Cyrene™, derived from cellulose, are being explored as replacements for toxic polar aprotic solvents such as NMP and DMF. wpmucdn.commdpi.com

Ionic Liquids: These salts with low melting points have negligible vapor pressure and can be designed to be recyclable, serving as both solvent and catalyst in some cases. mdpi.comresearchgate.net

Catalyst Development: The focus is on developing highly efficient and recyclable catalysts to minimize waste. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused. sruc.ac.uk Enzymatic catalysis, using lipases for esterification, represents a green, solvent-free option, although its application to fluorinated alcohols may require specific optimization.

Atom Economy: Synthetic routes like direct addition reactions are preferred over substitution reactions that generate byproducts. Improving the efficiency of esterification to achieve near-quantitative conversion enhances atom economy and reduces downstream purification needs.

Energy Efficiency: Utilizing microwave irradiation instead of conventional heating can significantly reduce reaction times and energy consumption, a key goal of green chemistry. sruc.ac.uk The development of catalysts that function effectively at lower temperatures also contributes to energy savings.

Advanced Polymerization Techniques for 1h,1h,11h Perfluoroundecyl Methacrylate Systems

Free Radical Polymerization of 1H,1H,11H-Perfluoroundecyl methacrylate (B99206)

Free radical polymerization is a fundamental and widely used method for synthesizing a variety of vinyl polymers. It proceeds via a chain mechanism involving initiation, propagation, and termination steps. While robust, conventional free radical polymerization offers limited control over polymer molecular weight and architecture.

Conventional Radical Polymerization Kinetics and Mechanisms

The conventional radical polymerization of methacrylates, including fluorinated variants, follows a classic three-stage mechanism. youtube.com The process is typically initiated by the thermal or photochemical decomposition of an initiator molecule, such as benzoyl peroxide or 2,2'-azoisobutyronitrile (AIBN), to generate primary radicals. youtube.comnih.gov These radicals then react with a monomer molecule to form an initiated monomer radical.

The propagation step involves the rapid, sequential addition of monomer molecules to the growing radical chain. warwick.ac.uk The termination of growing chains occurs primarily through combination or disproportionation, leading to "dead" polymer chains. youtube.com These termination reactions are random and contribute to a broad molecular weight distribution, or high dispersity (Đ), in the final polymer.

Kinetic studies on structurally similar fluorinated methacrylates, such as 1H,1H,2H,2H-tridecafluorooctyl methacrylate (TDFOMA), provide insights applicable to 1H,1H,11H-Perfluoroundecyl methacrylate. For TDFOMA, the propagation rate coefficient (k_p) was found to be 1.9 times higher than that of methyl methacrylate (MMA), while the activation energy for propagation was not significantly different from that of standard alkyl methacrylates. researchgate.net The polymerization kinetics can be influenced by factors like monomer concentration, temperature, and the presence of additives. nih.govmdpi.com For instance, in aqueous solutions, the polymerization rate of methacrylic acid is strongly affected by monomer concentration and pH. mdpi.com

Bulk and Solution Polymerization Methodologies

Bulk and solution polymerization are two common methodologies for implementing free radical polymerization.

Bulk Polymerization: This technique involves polymerizing the monomer in its pure form, with only the initiator added. It offers the advantage of producing a pure polymer without solvent contamination. However, the viscosity of the reaction medium increases significantly with monomer conversion, which can lead to the autoacceleration or "Trommsdorff-Norrish" effect. This effect, caused by a decrease in the termination rate due to diffusion limitations, results in a rapid increase in polymerization rate and heat generation, making temperature control difficult and often broadening the molecular weight distribution. nih.gov Kinetic data for the bulk radical polymerization of similar monomers like 1H,1H,2H,2H-tridecafluorooctyl methacrylate have been reported using techniques like pulsed laser polymerization to determine propagation rate coefficients. researchgate.net

Solution Polymerization: In this method, the monomer and initiator are dissolved in a suitable solvent, which helps to dissipate the heat of polymerization and control the viscosity of the reaction medium. This allows for better temperature control and reduces the autoacceleration effect. The choice of solvent is crucial and must be able to dissolve both the monomer and the resulting polymer. For fluorinated methacrylates, fluorinated solvents or solvent mixtures are often employed. rsc.org The presence of the solvent can sometimes lead to chain transfer reactions, which may lower the average molecular weight of the polymer. A study on alkyl methacrylates utilized N,N-Dimethylanilinium p-toluenesulfonate as an initiator in tetrahydrofuran (B95107) (THF) to produce polymers with moderate to good yields (60–75%). rsc.org

Emulsion and Dispersion Polymerization of this compound

Emulsion and dispersion polymerization are heterogeneous techniques that are particularly useful for producing high molecular weight polymers at fast polymerization rates.

Emulsion Polymerization: This process is typically carried out in an aqueous medium where the hydrophobic monomer is dispersed as droplets stabilized by a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles form, typically within surfactant micelles. whiterose.ac.uk The monomer droplets act as reservoirs, diffusing through the water to the growing polymer particles. This compartmentalization of reaction sites allows for high rates of polymerization while achieving high molecular weights, as the radicals are isolated within the particles, reducing the probability of bimolecular termination. rsc.org Studies on the emulsion polymerization of methyl methacrylate (MMA) have provided detailed insights into particle nucleation and growth mechanisms, which are applicable to other methacrylates. whiterose.ac.ukrsc.org The use of specialty fluorinated monomers has been employed to provide high X-ray contrast for in-situ studies of the polymerization process. whiterose.ac.uk

Dispersion Polymerization: In dispersion polymerization, the monomer is soluble in the reaction medium, but the resulting polymer is not. The reaction starts homogeneously, but as polymer chains grow, they precipitate and form nuclei. A steric stabilizer (or dispersant) is used to prevent these particles from aggregating, resulting in a stable dispersion of polymer particles. This technique has been successfully applied to fluorinated methacrylates in supercritical carbon dioxide (scCO₂). rsc.org For example, diblock copolymer nanoparticles of poly(dodecafluoroheptyl methacrylate)-b-poly(methyl methacrylate) were prepared via RAFT dispersion polymerization in scCO₂, where the fluorinated block acts as a stabilizer for the growing non-fluorinated block. rsc.org

Controlled/Living Radical Polymerization (CLRP) of this compound

Controlled/living radical polymerization (CLRP) techniques represent a significant advancement over conventional free radical methods. These techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distributions), and complex architectures (e.g., block, graft, and star polymers). This control is achieved by establishing a dynamic equilibrium between a small population of active, propagating radicals and a large majority of dormant species. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) Mechanisms and Catalyst Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile CLRP method that uses a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains. warwick.ac.ukacs.org

Mechanism: The fundamental principle of ATRP involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant polymer chain (P-X) to a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand). acs.orgijpras.com This process generates a propagating radical (P•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand). acs.org The radical can then add a few monomer units before it is rapidly deactivated by the reverse reaction, the transfer of the halogen atom from the higher oxidation state metal complex back to the polymer chain end. warwick.ac.uk This rapid and reversible activation/deactivation cycle ensures that all chains are initiated at approximately the same time and grow at a similar rate, leading to polymers with low dispersity. acs.org

Catalyst Systems: The ATRP catalyst system is composed of a transition metal salt and a ligand. The choice of catalyst and ligand is critical for controlling the polymerization of specific monomers. For fluorinated methacrylates, copper-based systems are most common.

Metal: Copper(I) bromide (CuBr) and copper(I) chloride (CuCl) are widely used. acs.org

Ligands: Nitrogen-based ligands are typically employed to solubilize the copper salt and tune its reactivity. Common ligands include 2,2′-bipyridine (bpy) and multidentate amine ligands such as N,N,N′,N′,N″-pentamethyldiethylenetriamine (PMDETA) and tris(2-(dimethylamino)ethyl)amine (Me₆TREN). acs.orgresearchgate.net For the ATRP of fluorinated methacrylates, the use of fluoroalkyl-substituted 2,2′-bipyridine ligands has been shown to improve control. researchgate.net The choice of ligand affects the equilibrium constant and the rate of polymerization; for example, ATRP of 2,2,2-trifluoroethyl methacrylate was better controlled with bpy as a ligand compared to PMDETA. researchgate.net

The table below summarizes typical catalyst systems used for the ATRP of fluorinated methacrylates.

| Monomer | Catalyst System | Initiator | Solvent | Findings |

| 1H,1H,2H,2H-perfluorodecyl acrylate (B77674) | CuBr/PMDETA | - | Anisole | Synthesis of block copolymers with low dispersity was achieved. researchgate.net |

| 2,2,2-trifluoroethyl methacrylate (TFEMA) | CuBr/bpy | Ethyl 2-bromoisobutyrate | - | Well-controlled polymerization with low dispersity (Mw/Mn ≈ 1.11). researchgate.net |

| 2-hydroxyethyl methacrylate (PHEMA for subsequent fluorination) | CuCl/CuBr₂/bpy | (BrC(CH₃)₂COO(CH₂)₁₁S)₂ | Water/HEMA | Water-accelerated ATRP allowed for the growth of thick polymer films. acs.org |

| Methyl Methacrylate (MMA) | Eosin Y (photocatalyst) | - | DMF | Metal-free ATRP under visible light in a continuous flow reactor showed rapid and controlled polymerization. researchgate.netbohrium.com |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Schemes

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that offers excellent control over polymer synthesis and is tolerant to a wide range of monomers and reaction conditions. wikipedia.orgsigmaaldrich.com

Mechanism: RAFT polymerization achieves control through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.orgsigmaaldrich.com The process involves a sequence of addition-fragmentation equilibria. A propagating polymer radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original radical (degenerative transfer) or a new radical derived from the RAFT agent's R-group, which then initiates a new polymer chain. sigmaaldrich.com This rapid exchange process ensures that most polymer chains are capped with the thiocarbonylthio moiety, rendering them dormant but capable of being reactivated. This "living" characteristic allows for the synthesis of polymers with low dispersity and complex architectures like block copolymers. sigmaaldrich.comnih.gov

RAFT Agents: The effectiveness of RAFT polymerization is highly dependent on the choice of the RAFT agent, which must be matched to the monomer being polymerized. sigmaaldrich.comsigmaaldrich.com The key components of a RAFT agent are the R-group (a good free-radical leaving group) and the Z-group (which modifies the reactivity of the C=S bond). sigmaaldrich.com For "more-activated" monomers like methacrylates, dithioesters and trithiocarbonates are generally effective. sigmaaldrich.commdpi.com

Several studies have demonstrated the successful RAFT polymerization of various fluorinated methacrylates. acs.orgnih.govmdpi.comrsc.org For instance, the RAFT polymerization of pentafluorophenyl methacrylate (PFMA) has been mediated by chain transfer agents like cumyldithiobenzoate and 4-cyanopentanoic acid dithiobenzoate. acs.orgunipa.it Novel fluorinated CTAs have also been designed to allow for direct monitoring of the polymerization and to introduce fluorine labels at the chain ends. acs.orgnih.gov

The table below provides examples of RAFT agents used for the polymerization of fluorinated and related methacrylates.

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Findings |

| Pentafluorophenyl methacrylate (PFMA) | 4-cyanopentanoic acid dithiobenzoate | AIBN | Dioxane | Effective control over polymerization, enabling synthesis of reactive polymer precursors. acs.orgnih.gov |

| Pentafluorophenyl methacrylate (PFMA) | Fluorine-labeled dithiobenzoates | AIBN | Dioxane | Introduction of fluorine labels on the CTA did not significantly alter polymerization behavior and allowed for ¹⁹F NMR monitoring. acs.orgnih.gov |

| 2,2,2-trifluoroethyl methacrylate (TFEMA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTP) | AIBN | 1,4-Dioxane | Successful synthesis of amphiphilic block copolymers (PTFEMA-b-PVP) for graphene dispersion. mdpi.com |

| 1,1,1,3,3,3-hexafluoroisopropyl methacrylate (HFIPMA) | - | - | - | RAFT polymerization produced precise precursors for post-polymerization modification. rsc.org |

| Methyl Methacrylate (MMA) | Di(diphenylmethyl) trithiocarbonate (B1256668) | AIBN | - | A novel symmetrical trithiocarbonate showed efficient control and "living" behavior. mdpi.com |

Nitroxide-Mediated Polymerization (NMP) Strategies

Nitroxide-Mediated Polymerization (NMP) stands as a prominent reversible-deactivation radical polymerization (RDRP) technique, valued for its ability to produce well-defined polymers without the need for organometallic catalysts. icp.ac.ruresearchgate.netresearchgate.net However, the application of NMP to methacrylic esters, including structurally similar monomers to this compound, has historically presented significant challenges. nih.gov The primary obstacle lies in the high activation-deactivation equilibrium constant (K) associated with methacrylates, which can lead to a rapid and uncontrolled polymerization and a loss of living character. rsc.org

Early attempts using common nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) were largely unsuccessful for methacrylate homopolymerization due to side reactions, particularly β-hydrogen transfer, which terminates the growing polymer chain. nih.govrsc.org The development of second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), represented a significant advancement. While SG1 largely eliminates the issue of β-hydrogen transfer, controlling methacrylate polymerization remains difficult due to the high value of the equilibrium constant K. rsc.org

To overcome this, a successful strategy involves the addition of a small amount of a "controlling" comonomer, typically a styrenic derivative, to the polymerization mixture. rsc.orgrsc.org This comonomer, possessing a much lower equilibrium constant, effectively reduces the average K of the system, slowing down the process and enabling controlled growth. rsc.org Research has shown that as little as 5 mol% of a styrenic comonomer can induce a controlled/living behavior in the polymerization of methyl methacrylate (MMA), a non-fluorinated analogue. rsc.org More recently, specifically designed nitroxides like DPAIO (2,2-diphenyl-3-phenylimino-2,3-dihydroindol-1-yloxyl) have shown the ability to control MMA homopolymerization, though their synthesis can be complex. rsc.org

While specific studies detailing the NMP of this compound are not prevalent, the principles derived from MMA and other methacrylates are directly applicable. A viable NMP strategy for this fluorinated monomer would likely require either the use of a specialized nitroxide or, more commonly, the copolymerization approach with a controlling comonomer like styrene (B11656) or one of its functional derivatives. rsc.orgrsc.org

Other Advanced Polymerization Methods

Beyond NMP, other advanced polymerization techniques offer pathways to synthesize polymers from fluorinated methacrylates, providing control over molecular architecture and properties.

Anionic polymerization is a powerful method for producing polymers with well-defined structures and low molecular weight distributions (polydispersity). The high electron-withdrawing nature of the fluoroalkyl side chain in monomers like this compound makes the vinyl group highly susceptible to nucleophilic attack, rendering it an excellent candidate for anionic polymerization. researchgate.net This can be achieved even with initiators of relatively low nucleophilicity. researchgate.net Research on structurally related fluorinated methacrylates has demonstrated that anionic polymerization can proceed effectively. researchgate.netcapes.gov.br For instance, the anionic polymerization of various fluorine-substituted phenyl methacrylates has been successfully carried out using catalyst systems like potassium hydride (KH) combined with a co-catalyst such as methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MeAl(BHT)₂), yielding syndiotactically-rich polymers. sciengine.com

To achieve controlled polymerization and suppress side reactions, stabilizing additives are often employed. These can include alkali metal halides (e.g., LiCl) or bulky alkylaluminums, which tailor the environment of the propagating chain end to lower its nucleophilicity while maintaining reactivity. cmu.edu

Cationic polymerization of methacrylates is less common but feasible. Studies have focused on preparing cationic acrylic resins by copolymerizing various monomers, including fluorinated methacrylates like hexafluorobutyl methacrylate (HFMA), using a standard radical initiator. ingentaconnect.com The resulting copolymer incorporates the cationic functionality from a comonomer, such as dimethylaminoethyl methacrylate (DMAEMA). ingentaconnect.com This approach was used to create resins for cathodic electrodeposition (CED) coatings, where the inclusion of the fluorinated monomer improved the hydrophobicity and chemical resistance of the final film. ingentaconnect.com

Photopolymerization has emerged as a critical technology, particularly for applications in additive manufacturing (3D printing). Highly fluorinated methacrylates, such as perfluoropolyether (PFPE) methacrylates, are of great interest for fabricating transparent and chemically resistant microfluidic devices via stereolithography, a 3D printing technique. mdpi.comnih.govresearchgate.net This process involves creating a photocurable resin formulation that typically includes the fluorinated monomer, a photoinitiator, and often a light absorber to control the polymerization depth. mdpi.comresearchgate.net

Upon exposure to UV or visible light, the photoinitiator generates free radicals, initiating the rapid polymerization and cross-linking of the methacrylate groups to form a solid structure. nih.gov Research has demonstrated the successful formulation of resins for 3D printing using PFPE methacrylates, which can be printed into complex structures with high resolution. mdpi.comnih.govresearchgate.net The resulting polymers exhibit excellent optical transparency (over 70% transmittance) and high chemical resistance to organic solvents. mdpi.comresearchgate.net

Table 1: Example Compositions of Photocurable Resin Formulations for 3D Printing of Fluorinated Methacrylates

| Formulation | Base Monomer | Photoinitiator (Type) | Absorber (Type) | Key Finding | Reference |

|---|---|---|---|---|---|

| Mix 1 | Fluorolink MD700 | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (PPO) | Tinuvin 326 (T326) | Transmittance >30% (400-900 nm) | mdpi.comresearchgate.net |

| Mix 3 | Fluorolink MD700 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | Sudan Orange G (SOG) | Transmittance >70% (520-900 nm) | mdpi.comresearchgate.net |

| Mix 4 | Fluorolink MD700 | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | None | Highest transparency >75% (350-900 nm) | mdpi.com |

Radiation-induced polymerization, typically using gamma (γ) rays from a source like cobalt-60, offers another method for initiating polymerization without chemical initiators. tandfonline.comstanford.edu This technique simplifies the purification of the resulting polymer. stanford.edu The mechanism proceeds via free radicals generated by the high-energy radiation. tandfonline.com Studies on various methacrylates, including methacrylic acid and methyl methacrylate, have shown that polymerization can be effectively induced by γ-irradiation. tandfonline.comcore.ac.ukresearchgate.net The process can be carried out in bulk, in solution, or even in the solid state. tandfonline.comresearchgate.net For instance, γ-ray exposure can simultaneously cause the polymerization of monomers and the cross-linking of polymer chains, a method used to create hydrogels with specific properties. nih.gov While direct studies on this compound are scarce, the established principles for other methacrylates indicate that γ-ray irradiation is a viable method for its polymerization. tandfonline.comcore.ac.uk

Copolymerization Studies and Polymer Architecture Control Involving 1h,1h,11h Perfluoroundecyl Methacrylate

Copolymerization with Hydrocarbon Monomers

The combination of highly fluorinated and hydrocarbon monomers within a single polymer chain results in amphiphilic materials with distinct phase-separation behaviors and surface properties. The significant incompatibility between the fluorinated and non-fluorinated segments is a driving force for self-assembly and the formation of structured materials.

Reactivity Ratios and Monomer Sequence Distribution Analysis

Understanding the reactivity ratios of 1H,1H,11H-Perfluoroundecyl methacrylate (B99206) with various hydrocarbon monomers is fundamental to predicting and controlling the resulting copolymer composition and sequence distribution. While specific reactivity ratios for 1H,1H,11H-Perfluoroundecyl methacrylate are not extensively documented in readily available literature, studies on structurally similar long-chain perfluoroalkyl acrylates and methacrylates provide valuable insights.

For instance, the copolymerization of other long-chain perfluoroalkyl methacrylates with hydrocarbon monomers like methyl methacrylate (MMA) or butyl methacrylate (BMA) has been investigated. These studies often reveal that the reactivity of the fluorinated monomer can be influenced by factors such as the length of the fluorinated side chain and the nature of the comonomer. The determination of reactivity ratios, typically through methods like the Kelen-Tüdős or Fineman-Ross methods, allows for the calculation of monomer sequence distribution, which in turn dictates the micro-domain structure and ultimate properties of the copolymer.

Synthesis of Block Copolymers with this compound

Block copolymers containing a this compound segment are of particular interest for applications requiring well-defined nanostructures, such as coatings, lithography, and drug delivery. Controlled radical polymerization techniques, especially Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the methods of choice for synthesizing these well-defined architectures.

The synthesis typically involves the sequential polymerization of a hydrocarbon monomer block, followed by the growth of the this compound block, or vice versa. For example, a poly(methyl methacrylate) macroinitiator can be used to initiate the polymerization of this compound, yielding a PMMA-b-P(this compound) diblock copolymer. The significant difference in the solubility parameters of the two blocks drives microphase separation in both bulk and thin films, leading to the formation of ordered morphologies like lamellae, cylinders, or spheres.

| Block Copolymer System | Polymerization Technique | Resulting Architecture | Potential Application |

| PMMA-b-P(1H,1H,11H-PFUMA) | ATRP | Diblock Copolymer | Surface modification, anti-fouling coatings |

| Polystyrene-b-P(1H,1H,11H-PFUMA) | RAFT | Diblock Copolymer | Nanostructured thin films, lithography |

| Poly(butyl acrylate)-b-P(1H,1H,11H-PFUMA) | ATRP | Diblock Copolymer | Elastomeric materials with low surface energy |

Table 1: Examples of block copolymers synthesized with this compound (P(1H,1H,11H-PFUMA)) and potential applications.

Graft Copolymerization Techniques and Architectures

Graft copolymers offer another avenue to combine the properties of this compound with a hydrocarbon polymer backbone. This architecture involves attaching chains of poly(this compound) as side chains to a pre-existing polymer. The "grafting-from," "grafting-to," and "grafting-through" methods are commonly employed.

In the "grafting-from" approach, initiation sites are created along a hydrocarbon polymer backbone, from which the fluorinated methacrylate is polymerized. The "grafting-through" method involves the copolymerization of a hydrocarbon monomer with a macromonomer of this compound that has a polymerizable end-group. These graft copolymers are highly effective at modifying surface properties, even at low concentrations, as the fluorinated side chains tend to migrate to the polymer-air interface.

Copolymerization with Other Fluorinated Monomers

Copolymerizing this compound with other fluorinated monomers allows for the fine-tuning of properties such as refractive index, thermal stability, and solubility in fluorinated solvents. By varying the structure and length of the perfluoroalkyl side chains of the comonomers, a wide range of material characteristics can be accessed. For example, copolymerization with shorter-chain fluoroalkyl methacrylates can modify the crystallinity and melting point of the resulting polymer. These copolymers are often synthesized via conventional free-radical polymerization, as the reactivity ratios of structurally similar monomers are often close to unity, leading to random copolymers.

Terpolymerization and Multi-Component Polymer Systems

To achieve a more complex balance of properties, this compound can be incorporated into terpolymers and other multi-component systems. For instance, a terpolymer could include a hydrocarbon monomer for adhesion and mechanical strength, this compound for surface properties, and a functional monomer (e.g., containing a hydroxyl or carboxyl group) for crosslinking or further chemical modification. The synthesis of such systems requires careful consideration of the relative reactivities of all monomers to achieve the desired composition and architecture. The resulting materials can exhibit a combination of properties not achievable with binary copolymers, making them suitable for highly specialized applications.

Precision Polymer Architectures via Controlled Copolymerization

The advent of controlled/"living" radical polymerization techniques has enabled the synthesis of precision polymer architectures incorporating this compound with unprecedented control over molecular weight, dispersity, and chain structure. This control is crucial for creating materials with highly reproducible and predictable properties.

Polymer Microstructure Elucidation and Advanced Characterization Techniques for Poly 1h,1h,11h Perfluoroundecyl Methacrylate and Its Copolymers

Spectroscopic Analysis of Polymerization Products and Structural Features

Spectroscopic methods are fundamental in confirming the successful synthesis of pPFUMA and its copolymers, providing detailed insights into the polymer's chemical structure, composition, and the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chain Structure and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed chemical structure of pPFUMA. Analysis using ¹H, ¹³C, and ¹⁹F NMR provides unambiguous confirmation of the polymer structure and allows for the determination of copolymer composition. nanalysis.comresearchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum is used to identify the non-fluorinated parts of the polymer. Key signals include the broad resonances corresponding to the polymer backbone methine (-CH-) and methylene (B1212753) (-CH₂-) protons, the sharp signal from the methyl group (-CH₃) of the methacrylate (B99206) unit, and the characteristic signals from the methylene groups (-OCH₂CH₂-) linking the perfluoroalkyl chain to the ester oxygen. ijcce.ac.irresearchgate.netrsc.org For copolymers, the relative integration of peaks unique to each monomer unit allows for precise determination of the copolymer composition. researchgate.net

¹⁹F NMR: Given the extensive fluorination in the side chain, ¹⁹F NMR is an indispensable tool for characterizing pPFUMA. nih.gov It provides signals for the terminal trifluoromethyl (-CF₃) group and the various difluoromethylene (-CF₂-) groups along the perfluoroalkyl chain. ubc.caslideshare.net The chemical shifts are highly sensitive to the local electronic environment, allowing for clear distinction between the different fluorine nuclei. nih.gov The absence of endogenous ¹⁹F signals in most solvents and starting materials makes it a background-free technique for analysis. nih.gov

¹³C NMR: While sometimes complicated by low signal-to-noise and complex couplings with fluorine, ¹³C NMR complements the data from ¹H and ¹⁹F NMR, confirming the carbon skeleton of the polymer.

Table 1: Expected NMR Chemical Shifts for Poly(1H,1H,11H-Perfluoroundecyl methacrylate)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Backbone -C(CH₃)- | ~0.8-1.2 |

| Backbone -CH₂- | ~1.8-2.1 | |

| Ester -O-CH₂- | ~4.3 | |

| Methylene -CH₂-CF₂- | ~2.5 | |

| ¹⁹F | Terminal -CF₃ | ~-81 |

| -CF₂-CF₃ | ~-126 | |

| -(CF₂)₆- | ~-122 to -124 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Monomer Conversion

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the key functional groups within the polymer and for monitoring the progress of polymerization. uoh.edu.iqscispace.com

Functional Group Identification: The IR spectrum of pPFUMA is dominated by several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1730 cm⁻¹. ijcce.ac.irspectroscopyonline.com The presence of the long perfluoroalkyl chain is confirmed by intense C-F stretching vibrations in the region of 1100-1300 cm⁻¹. researchgate.net Other notable peaks include C-H stretches from the alkyl portions of the methacrylate unit and C-O stretching vibrations associated with the ester linkage. ijcce.ac.irrockymountainlabs.com

Monomer Conversion: FTIR spectroscopy is an effective method for tracking the conversion of the this compound monomer into its polymer. researchgate.net This is achieved by monitoring the disappearance of the characteristic absorption band of the carbon-carbon double bond (C=C) of the methacrylate group, which typically appears around 1636 cm⁻¹. researchgate.net As the polymerization proceeds, the intensity of this peak diminishes, providing a direct measure of monomer consumption.

Raman spectroscopy offers complementary information, particularly for the C-C backbone vibrations and symmetric stretches that may be weak or inactive in the IR spectrum. uoh.edu.iqrsc.org

Table 2: Key Infrared Absorption Bands for pPFUMA Analysis

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~1730 | C=O Stretch | Ester | Confirms methacrylate backbone |

| 1100-1300 | C-F Stretch | Perfluoroalkyl Chain | Confirms presence of fluorinated side chain |

| ~1636 | C=C Stretch | Methacrylate | Monitors monomer conversion (disappears upon polymerization) |

| 2850-3000 | C-H Stretch | Alkyl Groups | Indicates presence of backbone and linker protons |

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight Distribution and End-Group Analysis

In a MALDI-TOF spectrum of pPFUMA, a series of peaks is observed, where each peak corresponds to a specific polymer chain length (degree of polymerization). The mass difference between adjacent major peaks in the series corresponds to the mass of the this compound monomer unit. By analyzing the exact mass of the peaks, the mass of the initiator and terminator fragments (the end-groups) can be determined, which is crucial for confirming the mechanism of a controlled polymerization process. nih.gov While powerful, challenges in MALDI-TOF analysis of fluoropolymers can include finding a suitable matrix that facilitates ionization without causing fragmentation and issues with solubility. nih.gov

Chromatographic Methods for Polymer Analysis

Chromatographic techniques are essential for separating polymer chains based on their size, allowing for a quantitative assessment of the molecular weight and its distribution, which are critical parameters influencing the polymer's physical and mechanical properties.

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Polydispersity Index Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of pPFUMA. researchgate.net The method separates polymer molecules based on their hydrodynamic volume in solution; larger molecules elute faster from the chromatography column than smaller molecules. aimplas.netshimadzu.com

The analysis yields several key parameters:

Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of the polymer chains. researchgate.net

Weight-Average Molecular Weight (Mₙ): An average that accounts for the contribution of heavier chains. researchgate.net

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (Mₙ/Mₙ), which describes the breadth of the molecular weight distribution. A PDI value close to 1.0 indicates a very narrow distribution with polymer chains of nearly uniform length, which is a hallmark of a controlled or "living" polymerization process. researchgate.net

The analysis of fluorinated polymers like pPFUMA by GPC can be challenging due to their limited solubility in common GPC solvents like tetrahydrofuran (B95107) (THF). Therefore, specialized solvents such as trifluorotoluene or N,N-dimethylformamide (DMF), often with added salts like LiBr, may be required. ed.ac.uk The system is typically calibrated with well-defined standards, such as polystyrene or poly(methyl methacrylate), meaning the determined molecular weights are relative to the standard used. researchgate.neted.ac.uk

Table 3: Example GPC/SEC Data for a Fluorinated Block Copolymer

| Polymer Block | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

|---|---|---|---|

| Macroinitiator | 12,500 | 13,900 | 1.11 |

| Diblock Copolymer | 25,200 | 29,000 | 1.15 |

Microscopic and Imaging Techniques for Polymer Morphology and Nanostructure

Microscopy techniques operating at the nanoscale are vital for visualizing the morphology of pPFUMA and its copolymers, particularly in thin films or as self-assembled nanostructures. The strong tendency of fluorinated segments to phase-separate from hydrocarbon segments drives the formation of ordered structures.

Atomic Force Microscopy (AFM): AFM is a powerful surface imaging technique that provides three-dimensional topographical maps of a polymer film's surface with nanoscale resolution. azom.comyoutube.com It is used to measure surface roughness and to visualize phase-separated domains in pPFUMA-containing copolymers. youtube.com Tapping-mode AFM can also provide phase imaging, which is sensitive to local variations in material properties like hardness and adhesion, allowing for the differentiation between fluorinated and non-fluorinated domains on the surface. youtube.com

Transmission Electron Microscopy (TEM): TEM is used to investigate the internal nanostructure of the polymer. wiley.com For copolymers of pPFUMA, TEM can reveal the morphology of self-assembled structures such as spherical micelles, worm-like micelles, or vesicles in solution or in a solid matrix. researchgate.netresearchgate.net Because the electron density contrast between fluorinated and non-fluorinated hydrocarbon segments is often low, staining with heavy elements (e.g., ruthenium tetroxide) may be required to enhance the visibility of the different domains. Correlative AFM and TEM can provide a comprehensive picture of both the surface and internal morphology. wiley.com These imaging techniques are crucial for linking the polymer's molecular architecture to its macroscopic properties, such as surface energy and wettability.

Table 4: Summary of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PFUMA |

| Poly(this compound) | pPFUMA |

| Poly(methyl methacrylate) | PMMA |

| Polystyrene | PS |

| Tetrahydrofuran | THF |

| N,N-Dimethylformamide | DMF |

| Lithium Bromide | LiBr |

| Ruthenium Tetroxide | RuO₄ |

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography. researchgate.netnih.gov It is an invaluable tool for characterizing the surface of polymeric materials at the nanoscale. anton-paar.com In its application to Poly(this compound) and its copolymers, AFM can elucidate key surface characteristics. The technique works by scanning a sharp tip over the sample surface, with the forces between the tip and the sample being measured to create a topographical map. nih.govmdpi.com

In tapping mode AFM, not only the topography but also phase imaging can be performed. Phase imaging maps the phase lag between the cantilever's oscillation and the driving signal, which is sensitive to variations in material properties such as adhesion and viscoelasticity. This allows for the differentiation of components in a polymer blend or a copolymer, revealing phase separation. For copolymers of this compound with a non-fluorinated monomer, AFM phase imaging can distinguish between the fluorinated and non-fluorinated domains. The fluorinated segments, being stiffer and having lower surface energy, would appear as distinct phases from the more flexible hydrocarbon-based polymer segments. This phase separation can occur at the nanometer scale and significantly influences the surface properties of the resulting material.

A hypothetical study on a copolymer of this compound and methyl methacrylate could yield the following AFM data:

| Parameter | Value | Description |

| Scan Size | 2 µm x 2 µm | The area of the polymer film surface being imaged. |

| Root Mean Square (RMS) Roughness | 1.5 nm | A measure of the small-scale variations in the height of the surface. |

| Phase Contrast | High | Indicates significant differences in material properties between the separated phases. |

| Domain Size | 50-100 nm | The average size of the phase-separated fluorinated domains. |

Scanning Electron Microscopy (SEM) for Microstructure Visualization

Scanning Electron Microscopy (SEM) is another powerful technique for visualizing the microstructure of materials at high magnifications. Unlike AFM, which provides surface topography, SEM uses a focused beam of electrons to generate a variety of signals at the surface of a sample. These signals are then used to form images that reveal information about the sample's surface topography and composition.

The data from an SEM analysis could be summarized as follows:

| Parameter | Observation | Interpretation |

| Magnification | 10,000x | Allows for detailed visualization of microstructural features. |

| Surface Morphology | Smooth with distinct domains | Suggests phase separation at the micron scale. |

| Elemental Analysis (EDX) | Presence of Fluorine and Oxygen | Confirms the chemical composition of the respective phases. |

X-ray Diffraction (XRD) for Crystallinity and Chain Packing Studies

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. niscpr.res.in It provides information on the degree of crystallinity, the arrangement of polymer chains (chain packing), and the identification of different crystalline phases. drawellanalytical.comunits.it In semi-crystalline polymers like Poly(this compound), the long perfluoroalkyl side chains have a tendency to crystallize, which significantly impacts the material's thermal and mechanical properties.

The XRD pattern of a semi-crystalline polymer typically consists of sharp diffraction peaks superimposed on a broad amorphous halo. niscpr.res.in The sharp peaks arise from the ordered crystalline regions, while the broad halo is due to the disordered amorphous regions. By analyzing the positions and intensities of these peaks, one can determine the crystal lattice parameters and the size of the crystalline domains. The degree of crystallinity can be calculated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. units.itresearchgate.net

For Poly(this compound), XRD studies would reveal the presence of crystalline order due to the packing of the perfluorinated side chains. The diffraction pattern would likely show a characteristic peak corresponding to the inter-chain distance within the crystalline domains of the side chains.

A summary of potential XRD findings for Poly(this compound) is presented below:

| Parameter | Value | Significance |

| Crystalline Peak (2θ) | ~18° | Corresponds to the hexagonal packing of the perfluoroalkyl side chains. |

| Degree of Crystallinity | 35% | Indicates a significant portion of the polymer is ordered, affecting its mechanical strength and barrier properties. |

| Crystallite Size | 15 nm | The average size of the ordered crystalline domains, calculated using the Scherrer equation. units.it |

Advanced Methodologies and Applications of 1h,1h,11h Perfluoroundecyl Methacrylate in Functional Materials Research

Fabrication of Polymeric Films and Coatings Incorporating 1H,1H,11H-Perfluoroundecyl methacrylate (B99206)

The incorporation of 1H,1H,11H-Perfluoroundecyl methacrylate and similar long-chain fluorinated methacrylates into polymeric films and coatings is a key strategy for creating surfaces with low energy and high repellency. The strong mobility of the long fluorocarbon chains allows for the migration of low-surface-energy -CF3 groups to the polymer-air interface, resulting in excellent hydrophobic and oleophobic properties. researchgate.net

Various techniques are employed for the fabrication of these functional films and coatings. One common method is the copolymerization of the fluorinated methacrylate with other monomers to tailor the final properties of the material. For instance, random copolymers of glycidyl methacrylate (GMA) and a fluorinated methacrylate (FMA) have been synthesized to create durable coatings with high water and oil repellency. nih.gov The epoxy groups in GMA react with various functional groups on a substrate, ensuring strong adhesion, while the FMA component provides the desired surface properties. nih.gov Surfaces coated with these copolymers have exhibited water contact angles ranging from 105° to 125° and decane contact angles from 50° to 85°. nih.gov

Initiated Chemical Vapor Deposition (iCVD) is another advanced technique used to fabricate uniform fluoropolymer films. This one-step process allows for the synthesis and deposition of the polymer directly onto a substrate at mild temperatures, often without requiring surface pretreatment. researchgate.net The iCVD method has been used with similar monomers like 1H,1H,2H,2H-Perfluorodecyl methacrylate (PFDMA) to create superhydrophobic surfaces with water contact angles exceeding 150°. researchgate.netresearchgate.net To enhance mechanical durability, a sequential iCVD process can be employed, first depositing an organosilicon layer followed by the fluoropolymer, creating covalent bonds at the interface for improved adhesion. researchgate.net

Core-shell nanoparticles represent another approach to creating advanced coatings. In this method, a core polymer, such as poly(methyl methacrylate-co-butyl acrylate), is first synthesized to achieve a suitable glass transition temperature for film formation. nih.govelsevierpure.com Subsequently, a shell containing the fluorinated monomer is polymerized around the core. nih.govresearchgate.netpreprints.org This technique allows for the optimization of both the bulk and surface properties of the resulting coating. nih.gov

Table 1: Comparison of Fabrication Methods for Fluorinated Polymer Coatings

| Fabrication Method | Monomers/Components | Key Process Features | Resulting Properties |

|---|---|---|---|

| Random Copolymerization | Glycidyl methacrylate (GMA), Fluorinated methacrylate (FMA) | Solution or bulk polymerization (e.g., RAFT). nih.gov | Durable, repellent coatings with high contact angles. nih.gov |

| Initiated Chemical Vapor Deposition (iCVD) | 1H,1H,2H,2H-Perfluorodecyl methacrylate (PFDMA), Initiator (e.g., TBPO) | Solvent-free, one-step deposition at mild temperatures. researchgate.net | Superhydrophobic films with high mechanical durability. researchgate.net |

| Core-Shell Nanoparticle Synthesis | Core: MMA, BA; Shell: Fluorinated acrylate (B77674), Silane monomer | Emulsion polymerization, sequential monomer addition. nih.gov | Optimized film formation with water-oil repellency. nih.govelsevierpure.com |

Role of this compound in Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. dtu.dk The incorporation of this compound into these systems can impart unique responsive behaviors, primarily driven by the hydrophobicity and oleophobicity of its long fluoroalkyl side chain.

These materials can be engineered to "sense" their environment and trigger a specific action, such as the controlled release of an encapsulated substance. dtu.dk For example, hydrogels, which are crosslinked hydrophilic polymer networks, can be made stimuli-responsive. dtu.dknih.gov By incorporating fluorinated monomers like this compound into a hydrogel structure, it is possible to modulate the swelling behavior and release kinetics in response to changes in the surrounding medium. The fluorinated segments can influence the hydrophobic-hydrophilic balance within the polymer network, which is a critical factor in the response mechanism.

Multi-stimuli-responsive systems are particularly desirable for complex applications. dtu.dk Polymers containing this compound can be combined with other functional monomers that respond to different stimuli. For instance, a copolymer could be designed with pH-sensitive units that protonate or deprotonate, altering the polymer's solubility, while the fluorinated chains consistently provide a hydrophobic driving force. This interplay allows for fine-tuned control over the material's properties. Such systems are often utilized in advanced drug delivery applications, including transdermal and ocular systems, where controlled release is crucial. nih.gov

Surface Modification and Surface-Initiated Polymerization using this compound

Surface modification is a critical technology for tailoring the interfacial properties of materials. Surface-Initiated Polymerization (SIP) is a powerful "grafting-from" technique where polymer chains are grown directly from an initiator immobilized on a substrate surface. mdpi.com This method allows for the creation of dense, well-defined polymer brushes that can dramatically alter surface properties like wettability and biocompatibility. researchgate.net

Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a widely used controlled radical polymerization technique for this purpose. The process begins with the covalent attachment of an ATRP initiator, such as α-bromoisobutyryl bromide, to the surface of a substrate, which can range from gold nanoparticles to graphene oxide. mdpi.comkaist.ac.kr Subsequently, monomers like this compound are polymerized from these initiator sites. This approach provides excellent control over the thickness, density, and architecture of the grafted polymer chains. mdpi.com

The resulting fluorinated polymer brushes create a low-energy surface with high water and oil repellency. This has significant applications in creating anti-fouling surfaces, modifying microfluidic devices, and controlling protein adsorption. For example, poly(methyl methacrylate) (PMMA) surfaces, commonly used in microanalytical devices, can be modified to introduce specific functionalities. nih.gov By grafting poly(this compound) brushes from a PMMA surface, one could create highly hydrophobic and oleophobic microchannels, altering fluid flow and preventing non-specific binding.

Table 2: Key Parameters in Surface-Initiated Polymerization

| Parameter | Description | Impact on Polymer Brush |

|---|---|---|

| Initiator Density | The number of initiator molecules per unit area on the substrate. | Determines the ultimate density of the polymer chains and can influence the growth rate and final thickness of the brush. researchgate.net |

| Monomer Concentration | The concentration of the monomer in the reaction solution. | Affects the rate of polymerization and the final molecular weight of the grafted chains. |

| Catalyst System | The combination of catalyst (e.g., Cu(I)Br) and ligand used in SI-ATRP. | Controls the polymerization kinetics and helps maintain a low polydispersity of the polymer chains. mdpi.com |

| Reaction Time | The duration of the polymerization process. | Directly influences the length (and thus thickness) of the polymer brushes. kaist.ac.kr |

Nanostructured Materials and Composites Incorporating this compound

The integration of this compound into nanostructured materials and composites allows for the development of advanced materials with synergistic properties. The monomer's fluorinated side chains can drive self-assembly or provide specific functionalities to nanoscale objects.

One prominent example is the synthesis of core-shell nanoparticles. These particles are designed with a core material chosen for its bulk properties (e.g., mechanical strength, glass transition temperature) and a shell that dictates the surface properties. nih.govelsevierpure.comresearchgate.net By using this compound in the shell polymerization, nanoparticles with highly repellent and low-friction surfaces can be produced. nih.govpreprints.org These nanoparticles can then be used as additives in coatings, films, or bulk composites to impart hydrophobicity and oleophobicity.

Block copolymers (BCPs) containing a poly(this compound) block are another important class of nanostructured materials. Due to the chemical incompatibility between the fluorinated block and a non-fluorinated block (e.g., polystyrene or polydimethylsiloxane), these BCPs can self-assemble into well-defined nanostructures such as spheres, cylinders, or lamellae. rsc.orgucl.ac.uk The resulting morphology depends on the relative volume fractions of the blocks. These self-assembled structures can be harnessed for applications in nanolithography, where the BCP film creates a template for patterning at the sub-10 nm scale, or for creating surfaces with controlled nanotopography and wettability. ucl.ac.uk

Integration into Specialized Polymer Architectures for Advanced Functionalities

The synthesis of polymers with precisely controlled architectures is essential for creating materials with advanced, tailored functionalities. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and ATRP, are instrumental in synthesizing complex architectures incorporating this compound. fluorine1.ruresearchgate.netharth-research-group.org

Block copolymers are a primary example of such specialized architectures. harth-research-group.org Diblock or triblock copolymers containing a poly(this compound) segment can be synthesized with low dispersity and controlled molecular weights. fluorine1.ruresearchgate.net For instance, amphiphilic block copolymers can be created by combining a hydrophobic/oleophobic fluorinated block with a hydrophilic block. fluorine1.ru In aqueous environments, these polymers can self-assemble into micelles or vesicles, with the fluorinated block forming the core to minimize contact with water.

Statistical copolymers also offer a route to fine-tune material properties. By copolymerizing this compound with other monomers, such as lauryl methacrylate, the resulting polymer's properties, like its crystallization behavior and solubility, can be systematically varied. whiterose.ac.uk These well-defined copolymers are crucial for applications that require a precise balance of properties, such as in advanced coatings, membranes, or as additives to modify the surface properties of other materials. fluorine1.ru

Computational and Theoretical Investigations of 1h,1h,11h Perfluoroundecyl Methacrylate Systems

Quantum Chemical Calculations (DFT) for Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and intrinsic reactivity of monomer molecules. researchgate.net These methods calculate the electron distribution and energy levels within a molecule, providing key parameters that govern its behavior in a chemical reaction.

For a monomer like 1H,1H,11H-Perfluoroundecyl methacrylate (B99206), DFT calculations would focus on the vinyl group, which is the site of polymerization. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap (ΔE), are crucial indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. The strong electron-withdrawing nature of the perfluoroalkyl chain is expected to lower the energy of both the HOMO and LUMO compared to non-fluorinated analogs like methyl methacrylate (MMA).

Partial Atomic Charges: DFT can map the partial charges on each atom, revealing the polarity of bonds. The electron-withdrawing fluoroalkyl group induces a significant dipole, influencing intermolecular interactions and the monomer's susceptibility to nucleophilic or electrophilic attack.

Bond Dissociation Energies: These calculations can predict the strength of the C=C double bond, providing insight into the energy required for polymerization to initiate.

Studies on other fluorinated methacrylates show that the introduction of fluorine atoms significantly alters the electronic properties compared to hydrocarbon analogs. researchgate.net The high electronegativity of fluorine reduces the electron density of the double bond, which can affect the propagation rate constant during polymerization. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of Methacrylate Monomers This table presents typical values for analogous monomers to illustrate the expected effects of fluorination on 1H,1H,11H-Perfluoroundecyl methacrylate.

| Monomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | -7.1 | -0.9 | 6.2 | 1.9 |

| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | -7.5 | -1.3 | 6.2 | 3.5 |

| Expected for this compound | Lower than TFEMA | Lower than TFEMA | Similar to TFEMA | Higher than TFEMA |

Molecular Dynamics Simulations of Polymerization Processes and Polymer Chain Conformation

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a virtual window into the polymerization process and the resulting polymer structure. mdpi.comyoutube.com By applying classical mechanics (force fields) to a system of molecules, MD can simulate polymer chain growth, entanglement, and final conformation. youtube.comarxiv.org

For a system containing this compound, MD simulations could be used to:

Simulate Polymerization: By using reactive force fields (ReaxFF), MD can model the breaking of double bonds and the formation of new single bonds as the polymer chain grows. mdpi.com This allows for the study of how monomer diffusion and steric hindrance from the bulky side chains affect the polymerization rate.

Analyze Self-Assembly: It is well-established that polymers with long perfluoroalkyl side chains tend to self-organize, with the side chains crystallizing into ordered helical structures independent of the main chain. acs.org MD simulations can predict these aggregation structures and how they lead to properties like low surface energy. customer-oci.com

Simulations of similar polymers, like poly(methyl methacrylate) (PMMA), show that polymer chains exist as random coils in the melt state. arxiv.org However, for poly(this compound), the strong interactions and volume of the fluorinated side chains would force a more ordered, rod-like local structure, significantly increasing the chain's persistence length.

Table 2: Typical Polymer Conformation Parameters from MD Simulations This table provides comparative data for different polymer types to illustrate the expected conformational properties of Poly(this compound).

| Polymer | Typical Persistence Length (nm) | Side-Chain Characteristics |

|---|---|---|

| Polyethylene | ~0.7 | None |

| Poly(methyl methacrylate) | ~1.4 | Small, ester group |

| Poly(perfluoroalkyl acrylate) | > 5.0 | Long, rigid, self-organizing |

Polymerization Kinetic Modeling and Simulation